
16-Methylene estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methylene estradiol, also known as this compound, is a useful research compound. Its molecular formula is C19H24O2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hormone Replacement Therapy
Overview:
16-Methylene estradiol is primarily explored as a component of hormone replacement therapy (HRT) for postmenopausal women. Its structural modifications aim to enhance estrogenic activity while minimizing systemic side effects.
Mechanism of Action:
The compound acts on estrogen receptors, promoting the alleviation of menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis. It has been noted for its potential to provide localized estrogenic effects, reducing risks associated with systemic estrogen administration, such as endometrial cancer and thromboembolic events .
Case Study:
A study demonstrated that topical formulations containing this compound significantly improved vaginal atrophy symptoms in postmenopausal women, with minimal systemic absorption observed .
Anticancer Properties
Overview:
Research has indicated that this compound may possess antiproliferative effects against certain cancer cell lines, particularly gynecological cancers.
Mechanism of Action:
The compound has shown promise in inhibiting the proliferation of breast cancer cells through mechanisms involving cell cycle disruption and apoptosis induction. In vitro studies have revealed that it can increase hypodiploid populations in breast cancer cells, indicating potential for use in hormone-independent malignancies .
Data Table: Antiproliferative Effects of this compound
Cell Line | Treatment Concentration | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 10 µM | Increased apoptosis |
HeLa (Cervical Cancer) | 5 µM | Reduced cell viability |
A2780 (Ovarian Cancer) | 20 µM | Inhibition of migration |
Localized Estrogen Therapy
Overview:
Given the adverse effects associated with systemic estrogen therapy, this compound is being investigated for localized applications to treat conditions like vaginal atrophy and dyspareunia.
Mechanism of Action:
By delivering estrogen directly to the affected tissues, this approach aims to enhance therapeutic efficacy while minimizing systemic exposure. The compound's rapid metabolism into inactive forms upon local administration further supports its safety profile .
Case Study:
A clinical trial evaluated the effectiveness of a vaginal gel containing this compound in treating vaginal atrophy. Results indicated significant improvements in vaginal health without notable systemic side effects .
Research on Estrogen Receptor Modulation
Overview:
this compound serves as a valuable tool in research aimed at understanding estrogen receptor modulation and signaling pathways.
Mechanism of Action:
Studies have shown that this compound can act as both an agonist and antagonist depending on the cellular context, providing insights into receptor subtype specificity and the development of selective estrogen receptor modulators (SERMs) .
Data Table: Estrogen Receptor Activity
Compound | ERα Activity | ERβ Activity | Comments |
---|---|---|---|
This compound | Agonist | Antagonist | Context-dependent activity |
Estradiol | Agonist | Agonist | Reference compound |
Eigenschaften
CAS-Nummer |
7627-87-4 |
---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-13-methyl-16-methylidene-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H24O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-18,20-21H,1,3,5,7-9H2,2H3/t15-,16-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
DJEKMVJLSAUQAO-GFEQUFNTSA-N |
SMILES |
CC12CCC3C(C1CC(=C)C2O)CCC4=C3C=CC(=C4)O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)[C@@H]2O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(=C)C2O)CCC4=C3C=CC(=C4)O |
Synonyme |
16-methylene estradiol 16-methylene-estradiol 16-methyleneestra-1,3,5(10)-triene-3,17 beta-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.